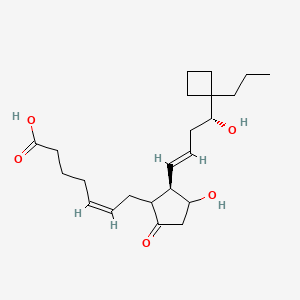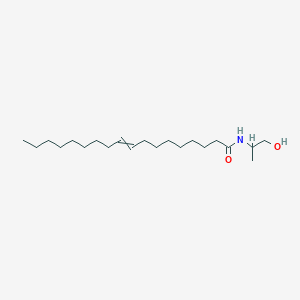
N-(1-Hydroxypropan-2-YL)octadec-9-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Hydroxypropan-2-YL)octadec-9-enamide is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its hydrophobic nature and is often used in formulations that require the encapsulation of hydrophobic substances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxypropan-2-YL)octadec-9-enamide typically involves the reaction of oleic acid with 1,2-propanediol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to a temperature of around 150-200°C to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is typically purified using techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Hydroxypropan-2-YL)octadec-9-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amides or alcohols.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amides or alcohols. Substitution reactions can result in a variety of substituted amides .
Wissenschaftliche Forschungsanwendungen
N-(1-Hydroxypropan-2-YL)octadec-9-enamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying hydrophobic interactions and encapsulation techniques.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Wirkmechanismus
The mechanism of action of N-(1-Hydroxypropan-2-YL)octadec-9-enamide involves its interaction with hydrophobic molecules. It can form stable emulsions and encapsulate hydrophobic substances, enhancing their solubility and bioavailability. The molecular targets and pathways involved include interactions with lipid bilayers and hydrophobic domains in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-N-(1-hydroxypropan-2-yl)octadec-9-enamide
- (S)-N-(1-Hydroxypropan-2-yl)oleamide
- (Z)-(S)-N-((2-Hydroxy-1-methyl)ethyl)-9-octadecenamide
Uniqueness
N-(1-Hydroxypropan-2-YL)octadec-9-enamide is unique due to its specific hydrophobic properties and its ability to form stable emulsions. This makes it particularly valuable in applications requiring the encapsulation and delivery of hydrophobic substances .
Eigenschaften
CAS-Nummer |
45279-84-3 |
|---|---|
Molekularformel |
C21H41NO2 |
Molekulargewicht |
339.6 g/mol |
IUPAC-Name |
N-(1-hydroxypropan-2-yl)octadec-9-enamide |
InChI |
InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
IPVYNYWIRWMRHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-7-[3-[(E)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10767944.png)

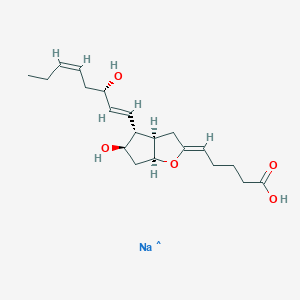
![methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10767978.png)
![(5S,6R,7E,9E,11E,14E)-6-[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10767984.png)
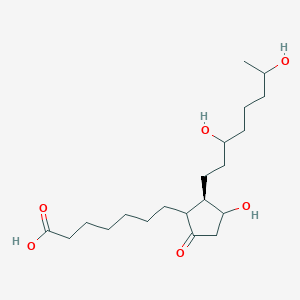
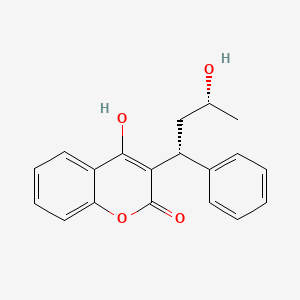
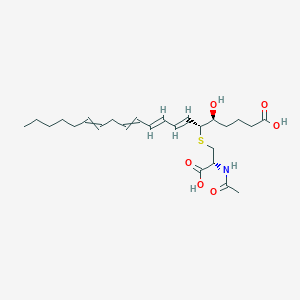
![propan-2-yl 2-[(E)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B10768008.png)
![7-[3-Hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B10768011.png)
![(E)-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768016.png)
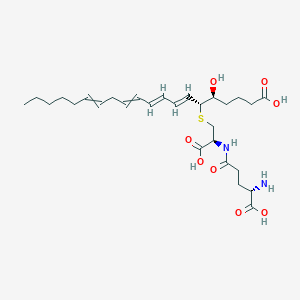
![(E)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10768025.png)
